2-Chloro-5-fluoro-4-methylquinazoline
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Overview
Description
2-Chloro-5-fluoro-4-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClFN2 and a molecular weight of 196.61 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-methylquinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroaniline with 5-fluoro-4-methylbenzoyl chloride under acidic conditions to form the quinazoline ring . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-methylquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (MCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinazolines can be formed.
Oxidation Products: Quinazoline N-oxides are the primary products of oxidation reactions.
Reduction Products: Dihydroquinazolines are formed upon reduction.
Scientific Research Applications
2-Chloro-5-fluoro-4-methylquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylquinazoline: Lacks the fluoro substituent, which may affect its biological activity.
5-Fluoro-4-methylquinazoline: Lacks the chloro substituent, which may influence its reactivity and binding properties.
2-Chloro-5-fluoroquinazoline: Lacks the methyl group, which can alter its chemical and biological properties.
Uniqueness
2-Chloro-5-fluoro-4-methylquinazoline is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H6ClFN2 |
---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-methylquinazoline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3 |
InChI Key |
ULQZDRTZMZEPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)C=CC=C2F |
Origin of Product |
United States |
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